molecular formula C25H27NO6S B11169083 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-isoleucinate

4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-isoleucinate

Cat. No.: B11169083
M. Wt: 469.6 g/mol
InChI Key: FHTZPDQLIGELRN-MWTRTKDXSA-N
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Description

4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL 3-METHYL-2-(4-METHYLBENZENESULFONAMIDO)PENTANOATE: is a complex organic compound that belongs to the class of chromen derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a chromen core fused with a cyclopenta ring and a sulfonamide group, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL 3-METHYL-2-(4-METHYLBENZENESULFONAMIDO)PENTANOATE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chromen Core: The chromen core can be synthesized through the condensation of salicylaldehyde with a suitable diketone under acidic or basic conditions.

    Cyclopenta Ring Formation: The cyclopenta ring is introduced via a cyclization reaction, often using a Lewis acid catalyst.

    Sulfonamide Group Introduction: The sulfonamide group is incorporated through a nucleophilic substitution reaction, where a sulfonyl chloride reacts with an amine group on the chromen derivative.

    Esterification: The final step involves esterification to introduce the 3-methyl-2-(4-methylbenzenesulfonamido)pentanoate moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromen core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or alkyl halides under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, the compound has shown potential as an enzyme inhibitor, particularly targeting enzymes involved in cancer and inflammatory diseases. Its sulfonamide group is known for its ability to interact with biological targets, making it a valuable scaffold in drug discovery.

Medicine

In medicine, derivatives of this compound are being investigated for their anti-cancer, anti-inflammatory, and antimicrobial properties. The presence of the chromen core and sulfonamide group enhances its pharmacological profile, making it a promising candidate for therapeutic development.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-value products.

Mechanism of Action

The mechanism of action of 4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL 3-METHYL-2-(4-METHYLBENZENESULFONAMIDO)PENTANOATE involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form strong hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The chromen core can interact with hydrophobic pockets in proteins, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL ACETATE
  • 2-METHYL-4-OXO-3-PHENYL-4H-CHROMEN-7-YL ACETATE

Uniqueness

Compared to similar compounds, 4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL 3-METHYL-2-(4-METHYLBENZENESULFONAMIDO)PENTANOATE stands out due to the presence of the sulfonamide group, which significantly enhances its biological activity. The combination of the chromen core and cyclopenta ring also contributes to its unique chemical properties, making it a valuable compound in various scientific research applications.

Properties

Molecular Formula

C25H27NO6S

Molecular Weight

469.6 g/mol

IUPAC Name

(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate

InChI

InChI=1S/C25H27NO6S/c1-4-16(3)23(26-33(29,30)18-11-8-15(2)9-12-18)25(28)31-17-10-13-20-19-6-5-7-21(19)24(27)32-22(20)14-17/h8-14,16,23,26H,4-7H2,1-3H3/t16-,23+/m1/s1

InChI Key

FHTZPDQLIGELRN-MWTRTKDXSA-N

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=O)OC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2)NS(=O)(=O)C4=CC=C(C=C4)C

Canonical SMILES

CCC(C)C(C(=O)OC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2)NS(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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